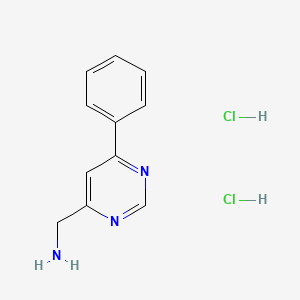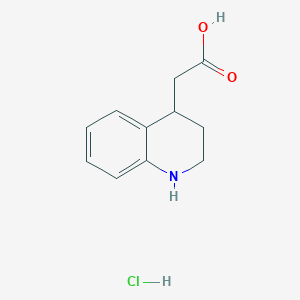
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with a pyrimidine ring substituted with a phenyl group at the 6-position and a methanamine group at the 4-position The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride typically involves the formation of the pyrimidine ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and a suitable amine, the pyrimidine ring can be constructed through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
化学反应分析
Types of Reactions
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The phenyl and methanamine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring .
科学研究应用
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrimidine, pyridazine, and pyrazine share structural similarities with (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride.
Phenylpyrimidines: Other phenyl-substituted pyrimidines also exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
属性
IUPAC Name |
(6-phenylpyrimidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9;;/h1-6,8H,7,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYBYCTQLAQHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2395858.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2395860.png)



![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)



![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)
![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)
